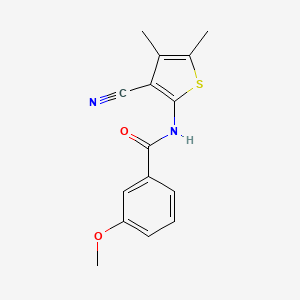

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide is a heterocyclic compound featuring a thiophene core substituted with cyano (‑CN) and dimethyl groups at positions 3, 4, and 5, respectively. The 3-methoxybenzamide moiety is attached via an amide linkage. Key functional groups—cyano, methoxy, and thiophene—suggest roles in electronic modulation, lipophilicity, and target binding, as observed in related compounds .

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-9-10(2)20-15(13(9)8-16)17-14(18)11-5-4-6-12(7-11)19-3/h4-7H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDALPPYZEXEHFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide typically involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with 3-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The exact mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Structural Analogues in Cystic Fibrosis Therapeutics

CoPo-22 (N-(2-((3-cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide)

- Core Structure: Quinoline (vs. thiophene in the target compound).

- Key Features: Cyano and dimethyl groups on the quinoline ring; 3-methoxybenzamide side chain.

- Activity : Dual corrector-potentiator activity for ΔF508-CFTR, addressing both cellular misprocessing and chloride channel dysfunction in cystic fibrosis.

- Advantage : Single-molecule therapy reduces development costs compared to multi-drug regimens .

Comparison :

- The quinoline core in CoPo-22 may enhance planar aromatic interactions with CFTR, while the thiophene in the target compound could alter solubility and metabolic stability. Both retain the 3-methoxybenzamide group, critical for potentiator activity.

Pyridine-Based Insecticidal Compounds

Compound 2 (N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide)

- Core Structure : Pyridine with styryl substituents.

- Key Features: Cyano group at position 3; open-chain thioacetamide linkage.

- Activity : Insecticidal efficacy against cowpea aphid (LC50 = 0.19 μg/mL), outperforming acetamiprid (LC50 = 2.11 μg/mL).

- SAR: The cyano group and open-chain structure enhance activity compared to cyclized analogs lacking the cyano group .

Compound 3 (3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide)

- Core Structure: Thienopyridine (fused thiophene-pyridine).

- Key Features: Cyclized structure without a cyano group.

- Activity: Lower insecticidal activity (LC50 = 1.02 μg/mL) than Compound 2, highlighting the cyano group’s importance .

Comparison :

- The target compound’s thiophene core and cyano group align with Compound 2’s insecticidal SAR. However, the absence of styryl groups in the target may reduce π-π stacking interactions critical for aphid toxicity.

Dopamine Receptor Ligands

Compound 7 (N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide)

- Core Structure : Pyridine-piperazine-ethyl linkage.

- Key Features: 3-cyanopyridine and 3-methoxybenzamide.

- Activity : High D4 receptor affinity (Ki = 1.2 nM), >100-fold selectivity over D2/D3 receptors. LogP = 2.37–2.55, optimal for blood-brain barrier penetration. Used in PET imaging for retinal D4 receptor mapping .

Comparison :

- The target compound’s thiophene may reduce CNS penetration compared to Compound 7’s pyridine-piperazine scaffold.

Thiophene and Benzamide Derivatives

CAS 445003-15-6 (N-(3-Cyano-5-methyl-4-phenyl-thiophen-2-yl)-3-methyl-benzamide)

- Core Structure : Thiophene with phenyl and methyl substituents.

- Key Features : 3-methylbenzamide (vs. 3-methoxy in the target).

- Implications : Methyl groups may increase lipophilicity but reduce hydrogen-bonding capacity compared to methoxy .

CAS 478045-72-6 (N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-3-methoxybenzamide)

- Core Structure : Pyridine-sulfide-phenyl linkage.

- Key Features: 3-cyano-4,6-dimethylpyridine; 3-methoxybenzamide.

- Comparison : The pyridine-sulfide scaffold may enhance stability over thiophene, but synthetic complexity could limit scalability .

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C15H15N3O2S

Molecular Weight : 299.36 g/mol

IUPAC Name : N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide

The compound features a thiophene ring with cyano and dimethyl substituents, along with a methoxybenzamide moiety. This unique structure is believed to contribute to its biological activity.

The biological activity of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide is primarily attributed to its interactions with various molecular targets within biological systems:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, potentially affecting metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways that are critical for various physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds similar to N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide. For instance:

- A study reported that derivatives of benzamide exhibited significant antitumor activity across various cancer cell lines. The mechanism involved binding to DNA and inhibiting cell proliferation through apoptosis induction .

Antiviral Properties

Research has also indicated that related compounds may possess antiviral effects:

- A derivative of benzamide was shown to inhibit Hepatitis B virus (HBV) replication by increasing intracellular levels of APOBEC3G (A3G), a cellular protein that restricts viral replication . This suggests that N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide could similarly enhance A3G levels and exhibit antiviral activity.

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties:

- Compounds with similar thiophene structures have been investigated for their ability to inhibit bacterial growth, indicating a potential application in treating infections .

Case Studies and Experimental Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.